

Ustusol A vs. Ustusol B: Structural and Functional Analysis

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Compound of Interest

Compound Name:	Ustusol A
CAS No.:	1175543-02-8
Cat. No.:	B3338597

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Executive Summary

Ustusol A and Ustusol B are secondary metabolites belonging to the drimane sesquiterpenoid class, predominantly isolated from marine and terrestrial strains of *Aspergillus ustus* (e.g., strain 094102). While they share an identical molecular formula (

) and core skeleton, they are regioisomers distinguished by the position of a hydroxyl group on the decalin ring system.

Functionally, **Ustusol A** demonstrates superior antifungal potency against plant pathogens compared to Ustusol B. Both compounds exhibit moderate inhibitory activity against acetylcholinesterase (AChE), relevant to neurodegenerative research, but lack the potent cytotoxicity seen in their esterified derivatives (e.g., Ustusolates). This makes **Ustusol A** a more promising scaffold for antimicrobial development with a favorable safety profile.

Structural Comparison

Both compounds possess a drimane skeleton characterized by a trans-fused decalin ring system, an enone moiety (7-en-6-one), and hydroxylation at C-9 and C-11. The critical

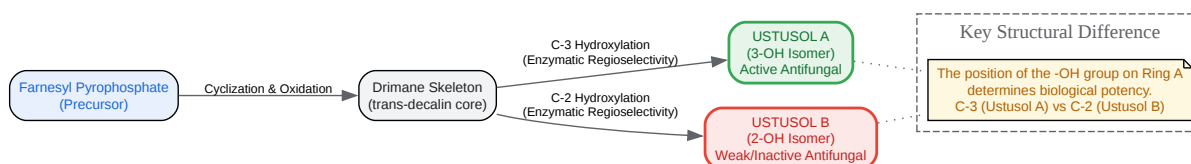
divergence lies in the A-ring hydroxylation.

Chemical Identity

Feature	Ustusol A	Ustusol B
CAS Number	1175543-02-8	1175543-03-9 (approx)
Molecular Formula		
Molecular Weight	268.35 g/mol	268.35 g/mol
IUPAC Name	(3S,5S,9R,10S)-3,9,11-trihydroxydrim-7-en-6-one	(2S,5S,9R,10S)-2,9,11-trihydroxydrim-7-en-6-one
Key Substituent	3-OH (Hydroxyl at Carbon 3)	2-OH (Hydroxyl at Carbon 2)
Stereochemistry		

Structural Visualization

The following diagram illustrates the biosynthetic relationship and the specific regio-isomerism between the two compounds.



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Caption: Structural divergence of **Ustusol A** and B from the common drimane core, highlighting the C-3 vs. C-2 hydroxylation site.

Functional & Biological Activity

The structural difference significantly impacts the biological interaction of these molecules, particularly in antifungal applications.

Antifungal Activity Profile

Ustusol A exhibits potent activity against specific phytopathogenic fungi, whereas Ustusol B is generally considered less active or inactive in comparative assays.

Target Organism	Ustusol A (MIC in μM)	Ustusol B (MIC in μM)	Significance
Thielaviopsis paradoxa	1.56	> 50 (Inactive/Weak)	Ustusol A is highly potent.
Pestalotia calabae	1.56	> 50 (Inactive/Weak)	Ustusol A shows broad fungicidal potential.
Gloeosporium musarum	3.13	> 50 (Inactive/Weak)	Significant selectivity for A.
Candida albicans	Moderate	Low/Inactive	A is the preferred scaffold.



*Mechanistic Insight: The C-3 hydroxyl group in **Ustusol A** likely facilitates better binding to fungal membrane ergosterol or specific enzymatic targets (e.g., chitin synthase) compared to the C-2 position in Ustusol B.*

Enzyme Inhibition (AChE)

Both compounds show potential as neuroprotective agents via Acetylcholinesterase (AChE) inhibition, a target for Alzheimer's disease therapy.

- **Ustusol A: IC**

43.0 μM

- Ustusol B: IC

35.9 – 57.0 μM [1]

- Conclusion: In this domain, the compounds are equipotent. The position of the hydroxyl group (C-2 vs C-3) does not drastically alter the binding affinity for the AChE active site.

Cytotoxicity (Safety Profile)

Unlike their esterified derivatives (e.g., Ustusolates F-I), which show significant cytotoxicity against cancer cell lines (IC

~10 μM against CAL-62), the parent alcohols **Ustusol A** and B are relatively non-cytotoxic (IC > 50-100 μM).

- Implication: This low host toxicity combined with high antifungal activity makes **Ustusol A** an excellent candidate for agricultural fungicides or topical antifungal treatments where host safety is paramount.

Experimental Protocols

To ensure reproducibility in comparative studies, the following protocols for isolation and activity assessment are recommended.

Production & Isolation Workflow

Objective: Isolate pure **Ustusol A** and B from *Aspergillus ustus*.

- Fermentation:
 - Strain: *Aspergillus ustus* (e.g., 094102).[2][3]
 - Media: Rice medium (solid state) or PDB (liquid).
 - Condition: Incubate at 28°C for 28 days (static).
- Extraction:
 - Extract biomass with Ethyl Acetate (EtOAc) (3x).

- Concentrate under reduced pressure to yield crude extract.
- Purification (The Critical Step):
 - Step 1: Silica gel column chromatography (Gradient: Petroleum ether/EtOAc).
 - Step 2 (Separation of Isomers): Semi-preparative HPLC is required to separate A and B due to their similar polarity.
 - Column: C18 Reverse-Phase (e.g., ODS-A, 5 μ m).
 - Mobile Phase: MeOH:H
O (60:40 isocratic).
 - Detection: UV at 210 nm and 254 nm.

Antifungal Susceptibility Assay (Microdilution)

Objective: Determine Minimum Inhibitory Concentration (MIC).

- Preparation: Dissolve **Ustusol A** and B in DMSO (Stock: 10 mM).
- Inoculum: Prepare fungal spore suspension (spores/mL) in RPMI 1640 medium.
- Plating: Add 100 μ L of inoculum to 96-well plates containing serial dilutions of compounds (0.1 – 100 μ M).
- Controls: Positive (Amphotericin B), Negative (DMSO only).
- Incubation: 28°C for 24–48 hours.
- Readout: The MIC is the lowest concentration with no visible growth (verified by OD measurement).

References

- Gui, P., et al. (2022). "Sesquiterpenoids from the Mangrove-Derived *Aspergillus ustus* 094102." *Marine Drugs*, 20(7), 408.[2]
 - Key citation for the isolation, structure elucidation, and cytotoxicity data of Ustusols and Ustusol
- Liu, H., et al. (2009). "Sesquiterpenoids and Benzofuranoids from the Marine-Derived Fungus *Aspergillus ustus*." *Journal of Natural Products*, 72(9), 1761–1767.
 - Primary source for the original structural determin
- López-Pérez, J. L., et al. (2007). "Naproc-13: A Database for the Dereplication of Natural Product Mixtures." *Bioinformatics*, 23(23), 3256-3257.
- Kuo, X., et al. (2020). "Sesquiterpenoids with diverse skeleton types from the endophytic fungus *Paecilomyces* sp. TE-540." *Bioorganic Chemistry*, 104, 104252.
 - Comparative source for AChE inhibitory activity of Ustusol B and rel

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Sources

- [1. mdpi.com \[mdpi.com\]](https://www.mdpi.com)
- [2. Sesquiterpenoids from the Mangrove-Derived *Aspergillus ustus* 094102 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov/)
- [3. researchgate.net \[researchgate.net\]](https://www.researchgate.net)
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